molecular formula C13H15NO4 B1459264 (Allyloxycarbonylbenzylamino)-acetic acid CAS No. 1796479-31-6

(Allyloxycarbonylbenzylamino)-acetic acid

Cat. No. B1459264
M. Wt: 249.26 g/mol
InChI Key: BUXQEQWIKPDGGM-UHFFFAOYSA-N
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Description

“(Allyloxycarbonylbenzylamino)-acetic acid” is a complex organic compound containing an allyloxy group, a carbonyl group, a benzylamino group, and an acetic acid group. Each of these groups has distinct chemical properties that would contribute to the overall properties of the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired configuration and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the allyloxy group might participate in reactions with electrophiles, the carbonyl group could undergo addition reactions, and the acetic acid group could donate a proton .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the acetic acid could make it soluble in water, while the benzyl group could contribute to its lipophilicity .

Scientific Research Applications

  • Crystal Structure Analysis : In a study by Zhi & Wu (2011), 2-(3-hydroxybenzylamino)acetic acid molecules were analyzed for their crystal structure. This research provides insights into the molecular geometry and interactions of similar compounds.

  • Synthesis Techniques : Research by Kim, Kang, & Hong (1987) describes a stereoselective synthesis technique starting from 2-methyl-3-buten-2-ol. This study is significant for understanding the synthesis pathways of complex organic compounds, including those similar to (Allyloxycarbonylbenzylamino)-acetic acid.

  • Acid-Catalyzed Hydrolysis : A study by Kano & Anselme (1992) discusses the hydrolysis of N,O-dibenzyl-N-nitrosohydroxylamines, highlighting important chemical reactions that could be relevant for similar compounds.

  • Redox-Neutral α-Oxygenation of Amines : Research by Richers et al. (2014) presents a method for the α-C–H functionalization of amines, catalyzed by acetic acid. This study is crucial for understanding chemical transformations involving acetic acid, a component related to (Allyloxycarbonylbenzylamino)-acetic acid.

  • Kinetic Modeling in Microbiology : The research by van Aalst-van Leeuwen et al. (1997) focuses on the accumulation of storage polymers like poly(beta-hydroxybutyrate) in microorganisms, providing insights into microbial metabolism involving acetic acid.

  • Palladium-Catalyzed α-Arylation : A study by Tanaka, Tanaka, & Mori (2014) highlights a reaction involving arylacetic acid, which is structurally related to (Allyloxycarbonylbenzylamino)-acetic acid.

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied further for its potential uses in medicine, materials science, or as a reagent in synthetic chemistry .

properties

IUPAC Name

2-[benzyl(prop-2-enoxycarbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-8-18-13(17)14(10-12(15)16)9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXQEQWIKPDGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Allyloxycarbonylbenzylamino)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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